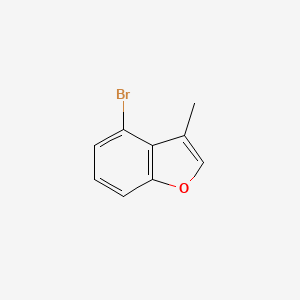

4-Bromo-3-methylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSSOPQSGLQQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Prominence of Benzofuran Scaffolds in Modern Organic Chemistry

The benzofuran (B130515) nucleus is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. rsc.orgrsc.orgtaylorandfrancis.com This designation stems from its recurring presence in molecules with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govnih.govnih.govactascientific.com The structural rigidity and planar nature of the benzofuran system provide a well-defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological targets. mdpi.com

The versatility of the benzofuran ring system also lies in its amenability to a wide range of chemical modifications. mdpi.comtus.ac.jp Organic chemists have developed a plethora of synthetic methodologies to construct and functionalize the benzofuran core, allowing for the creation of diverse molecular libraries for high-throughput screening and drug development. nih.govorganic-chemistry.org These synthetic strategies often involve intramolecular cyclizations, cross-coupling reactions, and other advanced organic transformations. nih.govmdpi.com

The Role of Halogenated Benzofuran Derivatives in Contemporary Chemical Science

The introduction of halogen atoms, such as bromine, onto the benzofuran (B130515) framework significantly influences the molecule's physicochemical properties and reactivity. ontosight.ainih.gov Halogenation can alter the electron distribution within the aromatic system, impacting the compound's lipophilicity, metabolic stability, and binding affinity to biological macromolecules. nih.govnih.gov Specifically, brominated benzofurans are valuable intermediates in organic synthesis, serving as precursors for the formation of more complex molecules through various cross-coupling reactions. ontosight.airsc.org

The presence of a bromine atom provides a reactive handle for introducing new functional groups and building molecular complexity. mdpi.comresearchgate.net For instance, the carbon-bromine bond can be readily activated by transition metal catalysts, such as palladium, to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov This reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of intricate molecular architectures with potential applications in materials science and medicinal chemistry. ontosight.airesearchgate.net

A Look Back: the Evolution of Research on 4 Bromo 3 Methylbenzofuran

The initial synthesis of the benzofuran (B130515) ring was reported by Perkin in 1870. nih.govacs.org Since then, extensive research has been dedicated to the synthesis and derivatization of this heterocyclic system. While early investigations focused on the fundamental reactivity and properties of benzofuran and its simple derivatives, more recent studies have shifted towards the synthesis of highly substituted and functionalized analogs. nih.govresearchgate.net

The specific compound, 4-Bromo-3-methylbenzofuran, has been a subject of interest in the context of developing new synthetic methodologies and as a building block for more complex structures. Historical synthetic routes to substituted benzofurans often involved multi-step sequences. nih.gov However, modern advancements have led to more efficient and atom-economical approaches. For example, a series of new substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones were prepared by a Suzuki cross-coupling from (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone. researchgate.net

Charting the Course: Current Research Trajectories

Regioselective Bromination Approaches to the Benzofuran Core

The direct bromination of the pre-formed 3-methylbenzofuran (B1293835) ring system presents a formidable challenge in achieving regioselectivity. The electron-rich nature of the benzofuran ring makes it susceptible to electrophilic attack at multiple positions. Therefore, the development of methods to control the site of bromination is of paramount importance.

Electrophilic Bromination Strategies for Site-Specific Functionalization

Electrophilic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. gla.ac.uk However, controlling the position of bromination on the benzofuran nucleus requires careful selection of reagents and reaction conditions. The inherent reactivity of the benzofuran system can lead to a mixture of products, diminishing the yield of the desired 4-bromo isomer.

Research into the electrophilic bromination of substituted anilines has shown that the regioselectivity of the reaction is highly dependent on the polarity of the solvent. researchgate.net This principle can be applied to the bromination of benzofurans, where tuning the reaction medium could favor the formation of one isomer over others. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of ammonium (B1175870) acetate (B1210297) has been shown to be a rapid, high-yielding, and regioselective method for the nuclear monobromination of phenols and anilines at room temperature. researchgate.net

Furthermore, photochemical bromination of aromatic compounds using NBS under UV irradiation has been investigated as a method to achieve regioselective monobromination at ambient temperature without the need for a catalyst. researchgate.net The conversion and selectivity of this reaction are influenced by the nature of the substituents on the aromatic ring. researchgate.net

N-Bromosuccinimide (NBS)-Mediated Bromination and Mechanistic Considerations

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination due to its ease of handling and ability to provide a low, constant concentration of bromine, which can minimize side reactions. masterorganicchemistry.commultichemexports.comwikipedia.org It is particularly effective for allylic and benzylic brominations but is also extensively used for electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org

The mechanism of NBS bromination can be either radical-mediated or electrophilic, depending on the reaction conditions. For aromatic bromination, the reaction generally proceeds through an electrophilic aromatic substitution pathway. researchgate.net The regioselectivity of NBS bromination is influenced by the electronic effects of the substituents on the benzofuran ring. Electron-donating groups will activate the ring towards electrophilic attack, and their position will direct the incoming bromine atom. In the case of 3-methylbenzofuran, the methyl group at the 3-position will influence the regiochemical outcome of the bromination.

Microwave-assisted regioselective bromination using NBS has been shown to be an efficient method for the synthesis of 3-bromocoumarins, which are precursors to benzofuran-2-carboxylic acids. nih.govnih.gov This technique offers rapid reaction times and high yields. nih.gov The choice of solvent is also critical; for example, using NBS in DMF has demonstrated excellent selectivity in the bromination of various aromatic compounds. gla.ac.uk

| Reagent System | Substrate Type | Key Features | Reference(s) |

| NBS / Acetonitrile (Microwave) | Coumarins | Rapid, regioselective, high yield | nih.govnih.gov |

| NBS / DMF | Aromatic compounds | Excellent selectivity | gla.ac.uk |

| NBS / Ammonium Acetate | Phenols, Anilines | Rapid, room temperature, high yield | researchgate.net |

| NBS / UV Irradiation | Aromatic compounds | Catalyst-free, ambient temperature | researchgate.net |

Transition Metal-Catalyzed Halogenation Methods for Benzofuran Systems

Transition metal catalysis offers a powerful tool for achieving regioselective halogenation of aromatic systems, including benzofurans. nih.govacs.org These methods often proceed under milder conditions and can provide access to isomers that are difficult to obtain through traditional electrophilic substitution.

Iron(III)-catalyzed halogenation has emerged as an effective method for the regioselective iodination and bromination of electron-rich aromatic compounds. nih.govacs.org For instance, iron(III) salts can activate N-halosuccinimides (NXS) to perform regioselective halogenation of arenes. researchgate.net One-pot procedures have been developed where an iron(III)-catalyzed halogenation is followed by a copper(I)-catalyzed intramolecular cyclization to form benzofurans. nih.govacs.org In some cases, a single iron salt can catalyze both the halogenation and cyclization steps. researchgate.net

Palladium-catalyzed reactions are also widely used in the synthesis of substituted benzofurans. rsc.org While often employed for C-C and C-O bond formation to construct the benzofuran ring, palladium catalysts can also be involved in halogenation steps or in reactions where a halogenated precursor is used.

Multi-Step Synthesis Pathways Involving Benzofuran Ring Formation

An alternative to the direct bromination of a pre-formed benzofuran is to construct the 4-bromobenzofuran (B139882) ring from appropriately substituted precursors. This approach allows for greater control over the final substitution pattern.

Ring-Closing Reactions from Substituted Phenols and Acetylenes

A common and versatile method for the synthesis of benzofurans involves the coupling of a substituted phenol (B47542) with an alkyne, followed by cyclization. nih.govacs.orgrsc.org To synthesize this compound, this would typically involve starting with a 2,4-dihalogenated phenol.

The Sonogashira coupling reaction between a 2-halophenol and a terminal alkyne is a widely used strategy. nih.govrsc.org This palladium-copper co-catalyzed reaction is followed by an intramolecular cyclization to form the benzofuran ring. nih.gov For the synthesis of this compound, a plausible route would start with 2,4-dibromophenol (B41371) and propyne.

Recent advancements in this area include the development of one-pot processes that combine the coupling and cyclization steps, offering increased efficiency. nih.gov Various catalytic systems, including those based on palladium, copper, and indium, have been developed to facilitate these transformations under different conditions. nih.govmdpi.com

| Catalyst System | Reactants | Key Features | Reference(s) |

| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira coupling followed by cyclization | rsc.orgnih.gov |

| Copper(I) | 2-Fluorophenylacetylenes, H₂O | Hydration followed by intramolecular annulation | beilstein-journals.org |

| InI₃ | Alkynylphenols | 5-endo-dig regioselective hydroalkoxylation | mdpi.com |

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization of suitably functionalized precursors is a powerful strategy for constructing the benzofuran ring system. sioc-journal.cn These methods often involve the formation of a key C-O or C-C bond to close the furan (B31954) ring.

One such approach involves the intramolecular O-arylation of 1-(2-haloaryl)ketones. nih.gov For the target molecule, this would necessitate the synthesis of a precursor like 1-(2,4-dibromophenyl)propan-2-one. The cyclization can be catalyzed by non-precious transition metals like iron and copper, making it a more sustainable approach. nih.govacs.org

Annulation reactions, which involve the formation of a new ring onto an existing one, also provide a route to benzofurans. organic-chemistry.org For example, cascade reactions involving arynes have been developed for the synthesis of 2-aroylbenzofurans. organic-chemistry.org While not directly leading to this compound, these innovative methods highlight the diverse strategies available for constructing the benzofuran core, which can be adapted for specific targets.

Microwave-Assisted Synthetic Protocols for Expedited Benzofuran Formation

The application of microwave irradiation in organic synthesis has marked a significant advancement, offering accelerated reaction times, enhanced yields, and often improved selectivity compared to conventional heating methods. scispace.comsapub.org This technology, known as Microwave-Assisted Organic Synthesis (MAOS), has been effectively employed in the formation of the benzofuran scaffold, a core component of the target molecule. researchgate.net The synthesis of benzofuran derivatives, which can take several hours under traditional reflux conditions, can often be completed in a matter of minutes using microwave heating. sapub.orgnih.gov

One notable application is the microwave-assisted Perkin rearrangement of 3-bromocoumarins to yield benzofuran-2-carboxylic acids. nih.gov Researchers have demonstrated that irradiating 3-bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) with microwaves at 300W for just 5 minutes results in a 99% yield of the corresponding 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid. nih.gov This represents a drastic reduction from the 3 hours required by the traditional thermal method. nih.gov This expedited synthesis of a substituted 3-methylbenzofuran core is a critical step that can be adapted for precursors to this compound.

The benefits of MAOS extend to various cyclization and multicomponent reactions that form the benzofuran ring system. For instance, the reaction of ethyl-3-chlorobenzofuran-2-carboxylate with aromatic amines, which traditionally requires heating for 9 hours, can be accomplished with comparable yields in a much shorter time frame under microwave irradiation. scispace.com Similarly, novel series of indole-based benzofuran derivatives have been synthesized efficiently using microwaves. researchgate.net These protocols often operate under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and simplifying work-up procedures. scispace.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Comparison | Reference |

| Perkin Rearrangement of 3-bromocoumarin | ~3 hours | 5 minutes | Quantitative (Both) | nih.gov |

| Synthesis of Ethyl-3-arylaminobenzofuran-2-carboxylates | 9 hours | Not specified, but significantly shorter | Comparable | scispace.com |

| Synthesis of Pyrazolyl Benzofuran Derivatives | 4-6 hours | 2-4 minutes | Often poor (Conventional) vs. Improved (Microwave) | sapub.org |

| S-alkylation of Benzofuran–oxadiazole | 24 hours | 60 seconds | 36–80% (Conventional) vs. 69–94% (Microwave) | nih.gov |

Functionalization and Modification of the Methyl Group Prior to/Post Bromination

The methyl group at the C3 position of the benzofuran ring is a key site for synthetic manipulation, allowing for the introduction of diverse functionalities either before or after the crucial bromination step at the C4 position. These modifications can lead to a wide array of derivatives with potentially enhanced biological or material properties.

The process of benzylic bromination, which targets the hydrogen atoms on the carbon adjacent to an aromatic ring, is a powerful tool for functionalizing the methyl group of 3-methylbenzofuran. youtube.com This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or AIBN (azobisisobutyronitrile), in a non-polar solvent like carbon tetrachloride. manac-inc.co.jp The mechanism proceeds via a radical chain reaction where a bromine radical abstracts a benzylic hydrogen, which is the weakest C-H bond, to form a stabilized benzylic radical. youtube.com This radical then reacts with a bromine source (Br₂), which can be generated in situ from the reaction of HBr with NBS, to yield the benzyl (B1604629) bromide product. manac-inc.co.jp

This transformation converts the relatively inert methyl group into a reactive bromomethyl group, an excellent electrophile for subsequent nucleophilic substitution reactions. This strategy has been highlighted in the synthesis of anticancer agents, where a bromine atom attached to the methyl group at the 3-position of the benzofuran ring was a key feature of a compound with remarkable cytotoxic activity against leukemia cells. nih.gov The resulting 3-(bromomethyl)benzofuran (B3032707) derivative serves as a versatile intermediate, enabling the attachment of various side chains, such as amines, azides, or other carbon nucleophiles, to build more complex molecular architectures. nih.gov

Table 2: Reagents and Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Key Features | Reference |

| N-Bromosuccinimide (NBS) | Light (hν) or Radical Initiator (e.g., AIBN) | Carbon Tetrachloride (CCl₄), Benzene (B151609), Cyclohexane | Standard, well-established method for selective benzylic bromination. | youtube.commanac-inc.co.jp |

| N-Bromosuccinimide (NBS) | Visible Light (Household CFL) | Acetonitrile | Continuous-flow protocol, avoiding hazardous chlorinated solvents. | organic-chemistry.org |

Beyond benzylic bromination, the methyl group on the benzofuran ring can undergo various other selective transformations. The development of palladium-catalyzed reactions has enabled the direct synthesis of 3-methylbenzofurans through the simultaneous construction of the heterocyclic ring and the methyl group. semanticscholar.orgrsc.org In one such method, a palladium-catalyzed nucleomethylation of o-alkynylphenols with methylboronic acid affords 3-methylbenzofurans in good yields. semanticscholar.org

The methyl group itself can be a precursor to other functionalities. For instance, the key intermediate 3-methylbenzofuran-2-carbohydrazide can be synthesized and subsequently reacted with various electrophiles like isothiocyanates, isocyanates, aldehydes, and ketones to produce a range of derivatives, including thiosemicarbazides, semicarbazides, and hydrazones. nih.gov Furthermore, biomimetic oxidation of 3-methylbenzofuran using hydrogen peroxide and manganese(III) porphyrin catalysts can lead to the formation of epoxides, which can then undergo further reactions. mdpi.com Selective hydrogenation of the furan ring in 3-methylbenzofuran can also be achieved using specific catalysts, such as ruthenium nanoparticles, leading to 2,3-dihydro-3-methylbenzofuran. acs.org These transformations demonstrate the versatility of the methyl substituent as a synthetic handle for creating a library of complex benzofuran derivatives.

Green Chemistry and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through methods that are safer, more efficient, and less wasteful. The synthesis of this compound and its precursors provides several opportunities to implement these principles.

The halogenation step, specifically the bromination of the benzofuran ring at the C4 position, is a critical transformation that can be optimized for sustainability. Traditional bromination methods often rely on hazardous reagents like liquid bromine and chlorinated solvents. researchgate.net Green chemistry seeks to replace these with safer alternatives and more efficient protocols.

Catalytic and solvent-free approaches are at the forefront of this effort. Research into the halogenation of aromatic compounds has explored various greener methodologies. For example, electrochemical synthesis provides a transition-metal-free and oxidant-free method for the C-3 halogenation of benzofurans using potassium bromide as both the halogen source and the electrolyte. researchgate.net This technique avoids stoichiometric chemical oxidants, relying instead on electricity as a clean reagent. Another approach involves the use of solid-supported reagents or performing reactions under solvent-free conditions, often with microwave irradiation, which can lead to large reductions in reaction time and easier work-up. scispace.com The use of Lewis acids like titanium tetrachloride has also been reported to facilitate the synthesis of benzofuran derivatives from phenols and α-halogenated ketones, potentially offering an alternative catalytic route. google.com Adopting such catalytic and solvent-minimized or solvent-free conditions for the bromination of the 3-methylbenzofuran precursor would significantly improve the environmental profile of the synthesis of the target compound.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass ends up in the desired product. manchester.ac.uk Syntheses with high atom economy are inherently less wasteful. Designing a synthetic route for this compound with this principle in mind involves prioritizing reactions like additions and cyclizations over substitutions and eliminations where possible, and favoring catalytic methods over stoichiometric ones.

Carbon-Halogen Bond Activation in Cross-Coupling Reactions

The carbon-bromine bond at the 4-position of this compound is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted benzofuran derivatives.

Palladium catalysts are extensively used to activate the C-Br bond in this compound for various cross-coupling reactions. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for creating C-C bonds. wikipedia.org For instance, (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone has been successfully used in Suzuki cross-coupling reactions to synthesize a series of substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones. researchgate.net This highlights the utility of the C-Br bond for elaboration. While this example involves a bromophenyl group attached to the benzofuran, the principle applies to the C-Br bond on the benzofuran ring itself. In a related context, the Suzuki coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids has been demonstrated to proceed in good yields in an aqueous medium using a Pd(II) complex as the catalyst. mdpi.com The reactivity of aryl bromides in Suzuki couplings is well-established, and this can be extended to brominated benzofurans. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is carried out using a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.orgorganic-chemistry.org While direct examples for this compound are not prevalent in the provided results, the Sonogashira coupling of other bromo- and iodo-substituted benzofurans to form C-C bonds with alkynes is a common strategy. nih.govsemanticscholar.org For example, the synthesis of 4-hydroxy-2-methylbenzofurans has been achieved from iodoresorcinols via a Sonogashira reaction with propyne. dntb.gov.ua The reactivity order of halides in Sonogashira coupling is I > Br > Cl, making the bromo-substituent on this compound a suitable handle for such transformations. wikipedia.org

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.govacs.org This reaction is particularly useful for constructing complex molecular frameworks. A one-pot procedure involving a directed ortho-lithiation, zincation, and subsequent Negishi cross-coupling has been developed for the synthesis of benzofuropyridines and dibenzofurans from fluoropyridines or fluoroarenes and 2-bromophenyl acetates. researchgate.netnih.govacs.orgresearchgate.net This demonstrates the feasibility of using brominated aromatic compounds in Negishi couplings to build fused heterocyclic systems. Alkyl groups can also be introduced via Negishi coupling. lookchem.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki | Arylboronic acid | Pd(II) complex, K2CO3, EtOH/H2O | Forms biaryl linkages, tolerant of aqueous media. mdpi.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Creates C(sp2)-C(sp) bonds, mild reaction conditions. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Efficient for C-C bond formation, can be part of one-pot sequences. researchgate.netnih.govacs.org |

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. wiley-vch.de They have been employed in various transformations involving C-O and C-halogen bond activation.

Cross-Coupling: Nickel catalysts have been successfully used for the cross-coupling of 2-fluorobenzofurans with arylboronic acids, demonstrating their ability to activate C-F bonds. beilstein-journals.org While this involves a C-F bond, the principles can be extended to C-Br bond activation. Nickel-catalyzed Kumada-Tamao-Corriu coupling reactions of alkyl Grignard reagents with alkyl halides have also been reported. ethernet.edu.et

Reductive Coupling: Nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides has been described, leading to the formation of (E)-o-alkenylphenols. chinesechemsoc.orgchinesechemsoc.org This process involves the cleavage of the endocyclic C-O bond. chinesechemsoc.orgchinesechemsoc.org While this reaction breaks apart the benzofuran ring, it showcases the ability of nickel to catalyze transformations of the benzofuran system. A dual catalytic system featuring a Ni catalyst and a Co cocatalyst has been developed for cross-electrophile coupling reactions between aryl halides and alkyl halides. nih.gov

The efficiency and selectivity of cross-coupling reactions are heavily influenced by the choice of ligand coordinated to the metal center.

Phosphine Ligands: Bulky biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands, are beneficial for Suzuki-Miyaura coupling reactions. researchgate.net Ligands like XPhos have been shown to be effective in Negishi cross-coupling sequences for the synthesis of benzofuropyridines. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have found applications in Sonogashira reactions of unactivated alkyl bromides and iodides. organic-chemistry.org

Other Ligands: Schiff base ligands are easily synthesized and their transition metal complexes are widely used in C-C cross-coupling reactions. researchgate.net The use of 1,3-butadiene (B125203) as a ligand has been shown to accelerate nickel-catalyzed cross-coupling reactions of alkyl halides. ethernet.edu.et

Nucleophilic and Electrophilic Substitution Reactions on the Benzofuran Ring

Beyond cross-coupling at the C-Br bond, the benzofuran ring of this compound can undergo both nucleophilic and electrophilic substitution reactions, although the electronic nature of the ring and the presence of the bromo and methyl substituents influence the regioselectivity of these transformations.

The benzofuran ring is an electron-rich heteroaromatic system. The oxygen atom acts as an electron-donating group, influencing the sites of electrophilic attack.

Halogen-metal exchange is a powerful method for the functionalization of aryl halides. This reaction converts the C-Br bond into a more reactive carbon-metal bond, which can then be quenched with various electrophiles.

Lithiation: Halogen-lithium exchange on bromoaryl compounds can be achieved using organolithium reagents like n-butyllithium at low temperatures. The resulting aryllithium species can then react with electrophiles such as water, alkyl halides, or aldehydes. tcnj.edu A combination of i-PrMgCl and n-BuLi has been used for the bromine-metal exchange on bromoheterocycles that contain acidic protons, avoiding issues of intermolecular quenching. nih.gov

Grignard Reagent Formation: The formation of a Grignard reagent via halogen-magnesium exchange using reagents like i-PrMgCl is another common strategy. nih.gov The resulting organomagnesium compound can then be used in subsequent reactions.

Diversification of the Benzofuran Core via Functional Group Interconversions

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of more complex molecules. The strategic placement of the bromine atom and the methyl group allows for selective chemical modifications, enabling the diversification of the benzofuran core. Functional group interconversions are key to this process, allowing chemists to introduce new substituents and functionalities, thereby altering the molecule's physical, chemical, and biological properties. unimi.itrsc.org These transformations typically target the reactive bromine moiety on the benzene ring or the methyl group on the furan ring. unimi.itmdpi.com

Transformations of the Bromine Moiety

The bromine atom at the 4-position of the benzofuran ring is a particularly useful functional group, primarily serving as a synthetic handle for palladium-catalyzed cross-coupling reactions. unimi.it These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Research on similar bromo-substituted benzofurans has demonstrated the utility of this approach. For instance, 5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran has been instrumental in exploring palladium-catalyzed chemistry to expand libraries of compounds with potential biological activity. unimi.it One prominent example is the Heck reaction, where the bromo-derivative is reacted with an alkene, such as t-butyl acrylate, in the presence of a palladium catalyst to introduce a substituted vinyl group onto the benzofuran core. unimi.it This methodology allows for the installation of various side chains, significantly diversifying the parent structure.

Another powerful tool for modifying the bromine moiety is the Stille coupling reaction, which involves the coupling of an organostannane with an organic halide. rsc.org This reaction has been employed in the total synthesis of natural products containing a benzofuran skeleton, highlighting its effectiveness in constructing complex molecular architectures from bromo-substituted precursors. rsc.org Such transformations underscore the importance of the bromine atom as a key site for molecular elaboration.

Table 1: Examples of Palladium-Catalyzed Reactions on Bromo-Benzofuran Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Heck Reaction | 5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran, t-butyl acrylate | Pd(OAc)₂, Toluene | 5-substituted t-butyl ester | unimi.it |

| Stille Coupling | Benzofuranyl bromide, Stannanyl compounds | Palladium catalyst | Ailanthoidol analogues | rsc.org |

| Suzuki Coupling | Aryl halide, Boronic acid | Palladium catalyst | Biaryl compounds | unimi.it |

This table illustrates common cross-coupling reactions applicable to the bromo-substituent on the benzofuran ring, based on transformations performed on analogous compounds.

Reactions Involving the Methyl Group and Other Side Chains

The methyl group at the 3-position of the benzofuran ring is also a site for chemical modification, primarily through free-radical halogenation. mdpi.comsemanticscholar.org This functionalization provides a pathway to introduce a variety of substituents at this position.

A common transformation is the bromination of the methyl group using N-Bromosuccinimide (NBS), typically in a non-polar solvent like carbon tetrachloride (CCl₄) under initiation by light or a radical initiator. mdpi.comsemanticscholar.orggoogle.com This reaction selectively replaces a hydrogen atom of the methyl group with a bromine atom, yielding a 3-(bromomethyl)benzofuran derivative. For example, the reaction of a substituted 3-methylbenzofuran with NBS in CCl₄ has been shown to successfully produce the corresponding 3-(bromomethyl) derivative. mdpi.comsemanticscholar.org

The resulting 3-(bromomethyl)benzofuran is a highly reactive and versatile intermediate. clockss.org The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including ethers, amines, and other carbon-based substituents. For instance, 3-bromomethyl-2-carboethoxy-5,6-dimethoxybenzofuran has been shown to react efficiently with phenoxides to form ethers in high yields. clockss.org It also reacts with amines like pyridine (B92270) to form the corresponding pyridinium (B92312) salts. clockss.org

Table 2: Functionalization of the 3-Methyl Group on Benzofuran Derivatives

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Radical Bromination | Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | NBS, CCl₄ | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | semanticscholar.org |

| Radical Bromination | Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | Br₂, Chloroform | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | mdpi.comsemanticscholar.org |

| Nucleophilic Substitution | 3-bromomethyl-2-carboethoxy-5,6-dimethoxybenzofuran | Phenoxides | 3-(Phenoxymethyl)benzofuran ethers | clockss.org |

| Nucleophilic Substitution | 3-bromomethyl-2-carboethoxy-5,6-dimethoxybenzofuran | Pyridine | Pyridinium salt | clockss.org |

Computational Chemistry Approaches to Structure and Reactivity

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. These methods allow for the detailed investigation of its electronic structure, stability, and reactivity from a theoretical standpoint, complementing experimental findings.

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the electronic structure of molecular systems. scispace.comepfl.charxiv.orgaps.org For this compound, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths and angles, and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While this compound has a relatively rigid bicyclic core, conformational analysis is crucial for understanding the orientation of substituents and their influence on molecular interactions. For more complex derivatives, where flexible side chains might be present, determining the most stable conformers is key to understanding their behavior. rsc.org

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. semanticscholar.orgfrontiersin.org For this compound, MD simulations can provide insights into its interactions with solvents or biological macromolecules. mdpi.comresearchgate.net These simulations model the movements of atoms and molecules, allowing researchers to explore the stability of different conformations and the dynamics of intermolecular interactions, such as those involved in ligand-protein binding or solvation processes. rsc.orgmdpi.com For instance, in studies of related benzofuran derivatives as enzyme inhibitors, MD simulations have been used to validate docking poses and assess the stability of the ligand-receptor complex over time. mdpi.comresearchgate.net

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | (I+A)/2 | The power of an atom to attract electrons. |

| Chemical Hardness | η | (I-A)/2 | Resistance to change in electron configuration. |

| Electrophilicity Index | ω | μ2/2η | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

| Global Softness | S | 1/2η | A measure of the molecule's polarizability. |

Local reactivity indices pinpoint the most reactive sites within a molecule. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgresearchgate.net Condensed Fukui functions are used to determine the reactivity of individual atoms. nih.gov There are specific forms for predicting susceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). nih.govwikipedia.org For this compound, these functions can predict which carbon or hydrogen atoms are most likely to participate in a reaction. For instance, calculations on similar heterocyclic systems have shown that the C2 position is often highly reactive towards electrophiles, a prediction that aligns with experimental observations. semanticscholar.orgsciforum.net

| Function | Calculation Basis | Predicted Reactivity |

|---|---|---|

| fk+ | [qk(N+1) – qk(N)] | Site for nucleophilic attack (electrophilic site). |

| fk- | [qk(N) – qk(N-1)] | Site for electrophilic attack (nucleophilic site). |

| fk0 | ½[qk(N+1) – qk(N-1)] | Site for radical attack. |

*qk(N) is the electron population of atom k in the neutral state, while qk(N+1) and qk(N-1) are for the anionic and cationic states, respectively.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the precise pathways by which this compound is formed or undergoes further transformation is critical for synthetic chemistry. This involves both experimental kinetic studies and theoretical modeling to map out reaction coordinates, intermediates, and transition states.

Kinetic studies are essential for determining reaction rates, orders, and activation parameters, which collectively help in proposing or validating a reaction mechanism. For reactions involving benzofurans, such as their formation or subsequent modification, monitoring the concentration of reactants and products over time provides crucial mechanistic data. jocpr.comosti.gov For example, kinetic studies on the bromination of acetyl benzofurans have been conducted to understand the influence of substituents and reaction conditions on the rate of reaction. jocpr.comresearchgate.net In one study on the Perkin rearrangement to form a 3-methyl-benzofuran derivative, kinetic analysis supported a two-stage mechanism involving a rapid base-catalyzed ring opening followed by a slower cyclization step. mdpi.com Similar kinetic methodologies could be applied to study the reactions of this compound to determine the energy barriers and rate-determining steps involved. acs.org

Theoretical modeling, often using DFT, is a powerful tool for mapping the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. chinesechemsoc.orggvsu.edu For the synthesis of substituted benzofurans like this compound, which often involves transition-metal catalysis, computational chemistry can elucidate complex catalytic cycles. acs.org

Researchers can model proposed catalytic cycles, such as those in palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization, or copper-catalyzed C-O bond formation, to synthesize the benzofuran core. mdpi.comacs.org These models help identify key intermediates, such as metal-alkynyl or metal-aryl complexes, and calculate the activation energies for each step (e.g., oxidative addition, migratory insertion, reductive elimination). researchgate.netresearchgate.net Such studies can explain the observed regioselectivity and efficiency of a catalytic system. rsc.org For instance, computational studies have been used to support the mechanism of nickel-catalyzed cycloisomerization to form 2,3-disubstituted indoles, a related heterocyclic system, by identifying a key aza-nickelcyclepentene intermediate. researchgate.net Similarly, the mechanism for the iron-catalyzed ring-opening of benzofurans has been explored, identifying transition states and characterizing stationary points along the reaction coordinate. chinesechemsoc.org

Application of Advanced Spectroscopic Techniques in Mechanistic Research

The elucidation of reaction mechanisms involving this compound relies heavily on a suite of advanced spectroscopic techniques. These methods allow for the precise determination of molecular structures, including regiochemistry and stereochemistry, and the detection of short-lived reaction intermediates, which are critical for building a complete mechanistic picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information, multi-dimensional techniques are essential for the definitive assignment of complex structures, particularly for substituted heterocycles like this compound. omicsonline.org These 2D experiments resolve overlapping signals and reveal through-bond and through-space correlations that are not apparent in 1D spectra. libretexts.org

Key 2D NMR techniques applicable to the study of this compound chemistry include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies spin-spin coupling between protons (¹H-¹H), revealing which protons are neighbors in a molecule. For this compound, COSY would be used to confirm the connectivity of the aromatic protons on the benzene ring (H5, H6, H7) and trace their coupling pathways.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It is invaluable for assigning carbon signals by linking them to their known proton assignments. For instance, the methyl protons would show a clear correlation to the methyl carbon, and each aromatic proton would correlate to its respective carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is arguably the most powerful technique for establishing the regiochemistry of substituted benzofurans. For this compound, crucial HMBC correlations would include:

From the methyl protons (at C3) to carbons C2, C3, and the bridgehead carbon C3a.

From the aromatic proton H5 to the brominated carbon C4 and carbon C7.

From the furan ring proton H2 to carbons C3, C3a, and the peri-carbon C7a.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other, regardless of their bonding. In reactions where new stereocenters are formed, NOESY or ROESY can be used to determine the relative stereochemistry. For the parent compound, a NOE effect between the C3-methyl protons and the proton at C4 would confirm their spatial proximity.

The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, which is the foundation for characterizing reaction products and determining the regio- and stereoselectivity of a given transformation. thieme-connect.comyoutube.com

Table 1: Representative 2D NMR Correlations for Structural Elucidation of this compound This table is an illustrative example of expected correlations based on established NMR principles.

| Proton(s) | Key Expected COSY Correlation(s) | Key Expected HMBC Correlation(s) | Key Expected NOESY Correlation(s) |

|---|---|---|---|

| C3-CH₃ | None | C2, C3, C3a | H2 |

| H2 | None | C3, C3a, C7a | C3-CH₃ |

| H5 | H6 | C3a, C4, C7, C7a | H6 |

| H6 | H5, H7 | C4, C5, C7a | H5, H7 |

| H7 | H6 | C5, C7a | H6 |

High-Resolution Mass Spectrometry (HRMS) is a vital tool for both confirming the identity of final products and detecting transient reaction intermediates. By providing an exact mass measurement to within a few parts per million, HRMS allows for the determination of a molecule's elemental formula, offering a high degree of confidence in its structure. mdpi.com Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to analyze reaction products. researchgate.net

Beyond final product verification, HRMS is particularly powerful for mechanistic studies because it can identify short-lived intermediates present in the reaction mixture at low concentrations. researchgate.net By coupling a liquid chromatography system to an HRMS detector (LC-HRMS), samples can be taken from a reaction at various time points and analyzed. This allows chemists to track the disappearance of reactants, the formation of products, and the appearance and disappearance of intermediates. nih.gov

For example, in a hypothetical palladium-catalyzed cross-coupling reaction starting from this compound, HRMS could be used to detect key species in the catalytic cycle. One might observe the mass corresponding to an oxidative addition product (e.g., [LₙPd(Aryl)(Br)]) or other transient organometallic complexes. The detection of such species, even if they cannot be isolated, provides direct evidence for a proposed reaction pathway. nih.gov This approach has been successfully used to identify reactive intermediates in the synthesis of various heterocyclic compounds. nih.govnih.gov

Table 2: Illustrative HRMS Data for Product and a Hypothetical Reaction Intermediate

| Species | Formula | Type | Calculated m/z [M+H]⁺ | Found m/z |

|---|---|---|---|---|

| This compound | C₉H₇BrO | Starting Material | 210.9702 | 210.9705 |

| Phenylboronic acid adduct | C₁₅H₁₂BO₂ | Hypothetical Intermediate | 235.0925 | 235.0921 |

X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for confirming molecular connectivity, bond lengths, bond angles, and stereochemistry. researchgate.net While obtaining a crystal structure for this compound itself depends on its ability to form high-quality single crystals, data from closely related brominated benzofuran derivatives offer significant insight into the structural parameters of this class of compounds.

For instance, the crystal structure of a related compound, 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran, has been reported. The analysis revealed that the benzofuran unit is nearly planar. In its crystal lattice, the packing is stabilized by weak intermolecular C—H···O hydrogen bonds and a notable Br···Br interaction measuring 3.783 Å. Such data is critical for understanding intermolecular forces that can influence the physical properties and reactivity of the material in the solid state.

The detailed geometric parameters obtained from X-ray analysis, such as bond lengths and angles, also serve as crucial benchmarks for validating the results of theoretical and computational studies.

Table 3: Crystallographic Data for an Analogous Brominated Benzofuran Derivative Data for 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀BrClO₂S |

| Formula Weight | 369.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.530 (6) |

| b (Å) | 5.834 (3) |

| c (Å) | 22.045 (13) |

| β (°) | 100.602 (16) |

| Volume (ų) | 1457.6 (15) |

Role of 4 Bromo 3 Methylbenzofuran As a Building Block in Complex Chemical Synthesis

Construction of Advanced Heterocyclic and Polycyclic Systems

The benzofuran (B130515) nucleus is a common scaffold in numerous biologically active compounds. The presence of the bromine atom at the 4-position of 4-Bromo-3-methylbenzofuran offers a convenient handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. This reactivity is instrumental in the synthesis of larger, more complex heterocyclic and polycyclic structures.

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole-containing compounds is of great interest due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govslideshare.net While direct synthesis from this compound is not extensively documented, established synthetic routes for pyrazoles can be adapted to benzofuran precursors. A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. slideshare.netorganic-chemistry.org

A plausible strategy for synthesizing a pyrazole fused to the benzofuran ring system could involve the initial functionalization of this compound. For instance, a closely related compound, 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile, has been utilized as a key intermediate. This compound reacts with hydrazonoyl halides to yield highly substituted pyrazole derivatives directly attached to the benzofuran core. researchgate.net This approach highlights how a bromo-benzofuran structure can be elaborated to incorporate a pyrazole moiety, creating complex heterocyclic systems.

Table 1: General Strategies for Pyrazole Synthesis

| Precursors | Reagents | Product | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine hydrate | Substituted Pyrazoles | slideshare.netorganic-chemistry.org |

| α,β-Unsaturated Carbonyls | Hydrazine derivatives | Pyrazoles | nih.gov |

Synthesis of Oxadiazole and Other Fused-Ring Systems

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is commonly achieved through the cyclodehydration of diacylhydrazines using various reagents like phosphorus oxychloride or triflic anhydride. nih.gov Another prevalent method is the oxidative cyclization of acylhydrazones. nih.gov

Starting from a bromo-aromatic compound, one could envision a synthetic pathway where the bromo-substituent is first converted to a carboxylic acid or an ester. This functional group can then be transformed into an acid hydrazide, a key precursor for the 1,3,4-oxadiazole ring. Subsequent reaction with another carboxylic acid or its derivative, followed by cyclodehydration, would yield the desired benzofuran-oxadiazole hybrid. This modular approach allows for the introduction of various substituents on both the benzofuran and the oxadiazole rings.

The construction of other fused-ring systems often relies on intramolecular cyclization reactions. mdpi.com The this compound scaffold can be functionalized through cross-coupling reactions to introduce a side chain capable of undergoing a ring-closing reaction. For example, the introduction of an unsaturated acyl sulfone has been shown to be a viable strategy for the annulation of furan (B31954) rings onto existing cyclic systems. luxembourg-bio.com Such strategies could be employed to build polycyclic structures incorporating the benzofuran moiety.

Integration into Natural Product Synthesis Methodologies

Benzofuran is a core structural motif in a multitude of naturally occurring compounds that exhibit a wide range of biological activities. rsc.orgnih.gov The total synthesis of these complex molecules often requires robust and flexible strategies for the construction and functionalization of the benzofuran scaffold. Brominated benzofurans, such as this compound, are valuable intermediates in this context due to their suitability for key bond-forming reactions.

Strategies for Incorporating the Benzofuran Moiety into Complex Natural Products

The synthesis of natural products containing a benzofuran ring often involves the late-stage introduction or modification of this core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for this purpose. rsc.org The bromine atom in this compound serves as an excellent electrophilic partner in these reactions, allowing for the coupling of various organic fragments to the benzofuran core.

For example, in the synthesis of natural products like ailanthoidol, a key step involves a Stille coupling reaction of a benzofuranyl bromide with a stannanyl compound. rsc.org Similarly, the Sonogashira coupling of a bromo-benzofuran with a terminal alkyne can be used to introduce side chains that are later elaborated to complete the natural product structure. rsc.org These strategies demonstrate how a pre-formed, functionalized benzofuran building block can be strategically incorporated into a larger, more complex natural product. The facile synthesis of 3-formylbenzofurans, which can be derived from related precursors, has been applied to the total synthesis of the natural product puerariafuran. nih.govscispace.com

Table 2: Key Reactions in Benzofuran-Containing Natural Product Synthesis

| Reaction | Substrates | Catalyst/Reagents | Application Example | Reference |

|---|---|---|---|---|

| Stille Coupling | Benzofuranyl bromide, Organostannane | Palladium catalyst | Synthesis of Ailanthoidol analogues | rsc.org |

| Sonogashira Coupling | Bromo-benzofuran, Terminal alkyne | Palladium/Copper catalyst | Introduction of side chains | rsc.org |

Stereocontrol in Benzofuran-Containing Natural Product Synthesis

Achieving stereocontrol is a critical aspect of natural product synthesis, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. In the context of benzofuran-containing natural products, stereocenters can be present on substituents attached to the benzofuran ring or within fused ring systems.

One strategy to control stereochemistry involves the asymmetric catalysis of reactions on benzofuran precursors. For example, highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins have been achieved using bifunctional squaramide catalysts. researchgate.net This reaction efficiently creates adjacent quaternary and tertiary stereocenters with excellent enantioselectivity. Although this example does not start with this compound, it illustrates a powerful method for introducing chirality into a benzofuran system, a principle that could be applied in a synthetic route involving derivatives of the target compound.

Development of Chemical Libraries for Structural Diversification

Combinatorial chemistry and the synthesis of chemical libraries are powerful tools in drug discovery, allowing for the rapid generation and screening of a large number of compounds to identify new bioactive molecules. nih.govtaylorandfrancis.com Building blocks that can be easily and systematically modified are essential for the construction of these libraries.

This compound is an ideal scaffold for the development of chemical libraries due to the reactivity of the bromine atom. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide variety of substituents at the 4-position of the benzofuran ring. nih.gov By reacting this compound with a diverse set of boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling), a library of 4-substituted-3-methylbenzofurans can be readily generated. nih.gov

This approach enables a systematic exploration of the structure-activity relationship (SAR) by varying the nature of the substituent at a specific position while keeping the core benzofuran structure constant. Such libraries of structurally diverse benzofuran derivatives are valuable for screening against various biological targets to identify new lead compounds for drug development.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile |

| Hydrazonoyl halides |

| Phosphorus oxychloride |

| Triflic anhydride |

| Acylhydrazones |

| Ailanthoidol |

| Puerariafuran |

| 2-substituted benzofuran-3(2H)-ones |

| Nitroolefins |

| Boronic acids |

| Organostannanes |

Scaffold-Based Approaches for Generating Molecular Complexity

In contemporary organic synthesis and medicinal chemistry, scaffold-based approaches are fundamental to the efficient construction of compound libraries for drug discovery and materials science. This compound is an exemplary scaffold, providing a rigid bicyclic core that can be systematically elaborated to explore three-dimensional chemical space. cymitquimica.com The primary strategy for leveraging this scaffold involves the chemical transformation of the C4-bromo substituent.

The carbon-bromine bond at the 4-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the direct attachment of diverse molecular fragments to the benzofuran core. Key examples of such transformations include:

Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids or esters to generate 4-aryl-3-methylbenzofuran derivatives. This is one of the most common methods for creating biaryl structures, which are prevalent in pharmaceuticals. scielo.br

Heck Coupling: The reaction with alkenes to introduce vinyl groups at the C4 position, which can be further modified.

Sonogashira Coupling: Coupling with terminal alkynes to yield 4-alkynyl-3-methylbenzofurans, providing a linear extension to the scaffold that is useful for probing long, narrow binding pockets in biological targets.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds by reacting the scaffold with a wide variety of primary or secondary amines, leading to the synthesis of 4-amino-3-methylbenzofuran derivatives. These amino groups can significantly alter the physicochemical properties of the molecule and provide points for further functionalization.

Stille Coupling: The use of organostannanes as coupling partners to introduce a broad array of substituents.

This scaffold-based approach enables the generation of large libraries of related compounds from a single, readily available starting material. By systematically varying the coupling partner, chemists can rapidly produce a multitude of derivatives with distinct properties, which is a cornerstone of modern high-throughput screening and drug development campaigns.

Table 1: Examples of Molecular Complexity Generated from this compound Scaffold via Cross-Coupling Reactions This table presents hypothetical, yet chemically reasonable, products to illustrate the synthetic utility of the scaffold.

| Reaction Type | Coupling Partner | Resulting Compound Structure | Potential Application Area |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 4-Phenyl-3-methylbenzofuran | Medicinal Chemistry, Organic Electronics |

| Sonogashira Coupling | Ethynyltrimethylsilane | 4-(Trimethylsilylethynyl)-3-methylbenzofuran | Materials Science, Synthetic Intermediate |

| Buchwald-Hartwig | Morpholine | 4-(Morpholin-4-yl)-3-methylbenzofuran | Drug Discovery (improving solubility) |

Structure-Activity Relationship (SAR) Studies from a Chemical Modification Perspective

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold is an excellent starting point for SAR exploration due to the ease with which its C4 position can be modified. By synthesizing a series of analogs where the bromine atom is replaced by different functional groups, researchers can systematically probe the effects of electronics, sterics, and hydrogen-bonding potential on the molecule's interaction with a biological target. nih.gov

The presence and position of a halogen atom on the benzofuran ring are known to be critical determinants of biological activity. nih.gov For instance, studies on related brominated benzofuran derivatives have shown that the introduction of bromine can significantly increase cytotoxic activity against cancer cells. nih.gov

An SAR campaign starting with this compound would typically involve creating a library of analogs through the cross-coupling reactions described previously and evaluating their biological effects. For example, in the development of kinase inhibitors for cancer therapy, researchers might synthesize a series of 4-aryl and 4-amino derivatives to explore a specific binding pocket.

A study on related 3-methylbenzofuran (B1293835) derivatives as potential antitumor agents against non-small cell lung cancer provides a clear example of this process. nih.gov In this research, various substituents were introduced onto the benzofuran core, and the resulting compounds were tested for their inhibitory activity against cancer cell lines (A549 and NCI-H23) and the VEGFR-2 kinase. The findings demonstrated that modifications at different positions on the scaffold led to a wide range of potencies, allowing the researchers to build a robust SAR model. For example, attaching a morpholinomethyl group to the benzofuran core was found to boost cytotoxic activity against the A549 cell line. nih.gov

By analogy, a similar SAR study using the this compound scaffold would involve replacing the bromine with various groups and measuring the resulting change in activity, as illustrated in the hypothetical data below.

Table 2: Illustrative SAR Data for 3-Methylbenzofuran Analogs Against Lung Cancer Cell Lines Data adapted from studies on related 3-methylbenzofuran structures to demonstrate SAR principles. nih.gov

| Compound | Core Scaffold | Key Modification | A549 IC₅₀ (µM) | NCI-H23 IC₅₀ (µM) |

|---|---|---|---|---|

| Analog 1 | 3-Methylbenzofuran | 2-(4-Chlorobenzoyl)hydrazide | 4.89 | 12.31 |

| Analog 2 | 3-Methylbenzofuran | 2-(4-Methoxybenzoyl)hydrazide | 1.48 | 5.90 |

| Analog 3 | 3-(Morpholinomethyl)benzofuran | 2-(4-Chlorophenyl)amide | 2.52 | 2.52 |

This systematic modification allows medicinal chemists to identify key structural features required for potency and selectivity, guiding the design of more effective therapeutic agents. The bromine atom on this compound acts as the crucial starting point for this iterative process of design, synthesis, and testing.

Future Directions and Emerging Research Avenues for 4 Bromo 3 Methylbenzofuran

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

The development of new synthetic routes for benzofuran (B130515) derivatives is an active area of research, with a significant focus on transition-metal-catalyzed reactions. acs.orgresearchgate.net Future investigations will likely concentrate on applying and refining these catalytic systems for the specific transformations of 4-Bromo-3-methylbenzofuran. The goal is to achieve higher efficiency, greater selectivity, and more environmentally benign reaction conditions.

Key areas for exploration include:

Palladium- and Copper-Based Catalysis: Building on established methods like the Sonogashira coupling, which utilizes both palladium and copper catalysts, researchers can explore novel cross-coupling reactions at the C4-bromo position. acs.org This could involve coupling with a wide array of boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or alkynes to introduce diverse functional groups.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and efficient alternative for activating C-H bonds and facilitating nucleophilic addition reactions in the synthesis of benzofurans. acs.org Future work could focus on developing nickel-catalyzed methods for the direct functionalization of the benzofuran core of this compound, potentially offering different reactivity and selectivity compared to palladium systems.

Rhodium-Mediated Catalysis: Relay rhodium-mediated catalysis has been used for the chemodivergent generation of benzofuran skeletons through arylation and subsequent cyclization. acs.org Applying this strategy to precursors of this compound could provide new pathways for its synthesis and derivatization.

Enzyme and Bio-catalysis: The use of enzymes, such as chloroperoxidase, for the oxidation of benzofuran derivatives presents a novel avenue for creating hydroxylated products. researchgate.net Research into the enzymatic transformation of this compound could yield unique, stereoselective products that are difficult to obtain through traditional synthetic chemistry.

The table below summarizes potential catalytic systems for future research on this compound transformations.

| Catalyst System | Potential Transformation on this compound | Research Goal |

| Palladium/Copper | Sonogashira, Suzuki, and Negishi cross-coupling at C4-position | Introduce diverse aryl, alkyl, and alkynyl functionalities. |

| Nickel | C-H activation, intramolecular nucleophilic addition | Develop cost-effective and alternative functionalization strategies. |

| Rhodium | Relay catalysis for arylation and cyclization | Explore new synthetic routes to complex derivatives. |

| Biocatalysts (e.g., Chloroperoxidase) | Selective oxidation and hydroxylation | Achieve high stereoselectivity and generate novel oxidized metabolites. |

Application in Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. fraunhofer.deresearchgate.net Applying these technologies to the synthesis of this compound and its derivatives is a promising future direction.

Microreactors provide a large surface-area-to-volume ratio, enabling superior heat and mass transfer. rsc.org This precise control over reaction parameters can lead to:

Improved Yield and Selectivity: Many organic reactions, including halogenations and lithiations which can be hazardous on a large scale, can be performed more safely and with higher selectivity in a continuous flow setup. fraunhofer.de This could lead to higher purity this compound with fewer side products.

Access to Novel Reaction Conditions: Flow reactors allow for operation at extreme temperatures and pressures that are often inaccessible in batch reactors, potentially unlocking new reaction pathways. fraunhofer.de

Scalability: Scaling up production in flow chemistry, often referred to as "numbering-up," involves running multiple reactors in parallel, which avoids the complex re-optimization often required when scaling up batch processes. scispace.com This makes it an attractive method for the industrial production of valuable intermediates like this compound.

Automation and Optimization: Continuous flow systems can be automated for high-throughput screening of reaction conditions, accelerating the optimization of synthetic protocols. researchgate.net

Advanced In Silico Screening and Design for Novel Chemical Entity Generation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. africanjournalofbiomedicalresearch.comresearchgate.net For this compound, in silico methods can guide the rational design of new derivatives with desired biological activities or material properties, thereby reducing the time and cost associated with experimental screening.

Emerging research avenues in this area include:

Molecular Docking and Virtual Screening: As demonstrated with other bromobenzofuran derivatives, molecular docking can be used to predict the binding affinity of novel compounds to biological targets. nih.gov For instance, a bromobenzofuran-oxadiazole derivative showed a high binding affinity to the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme in one study. nih.gov Similar virtual screening campaigns can be launched using a library of virtual compounds derived from the this compound scaffold to identify potential inhibitors for various enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can establish a correlation between the structural features of this compound derivatives and their biological activity. mdpi.com These models can then be used to predict the activity of yet-to-be-synthesized compounds.

Pharmacophore Mapping and ADMET Prediction: Identifying the key structural features (pharmacophore) responsible for a compound's activity allows for the design of new molecules with enhanced potency. mdpi.com Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize compounds with favorable drug-like characteristics early in the design process. africanjournalofbiomedicalresearch.com

The table below outlines the binding affinities of several computationally screened benzofuran derivatives against the Mtb Pks13 enzyme, illustrating the power of in silico techniques. nih.gov

| Compound | Description | Binding Affinity (kcal/mol) |

| TAM-16 (Reference) | Standard Pks13 inhibitor | -14.61 |

| BF3 | Benzofuran-1,3,4-oxadiazole derivative | -14.23 |

| BF4 | 2,5-Dimethoxy bromobenzofuran-oxadiazole derivative | -14.82 |

| BF8 | Benzofuran-1,3,4-oxadiazole derivative | -14.11 |

These data highlight how a bromo-substituted benzofuran (BF4) can exhibit superior binding affinity compared to a standard inhibitor, validating the use of computational screening for generating novel and potent chemical entities from a bromo-benzofuran core. nih.gov

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science (focus on synthetic methods)

The unique electronic and structural properties of the benzofuran ring system make it an attractive building block for advanced organic materials. acs.org Research at the intersection of organic synthesis and materials science will focus on developing synthetic methods to incorporate this compound into functional materials.

The presence of the bromine atom is particularly advantageous, as it serves as a versatile handle for post-synthetic modification via cross-coupling reactions. This allows for the construction of larger, conjugated systems essential for applications in organic electronics.

Future synthetic efforts could be directed towards:

Organic Photovoltaics (OPVs): Thiophene-substituted benzofuran derivatives have shown promise in the construction of efficient organic photovoltaics. acs.org Synthetic strategies can be developed to use this compound as a precursor to create novel donor-acceptor materials for OPV applications.

Organic Field-Effect Transistors (OFETs): The planarity and charge-transport properties of fused aromatic systems are critical for OFETs. acs.org Synthetic methods can be explored to polymerize or oligomerize this compound, or to use it as a terminal group in conjugated polymers, to create new semiconductor materials.

Fluorescent Probes and Sensors: The benzofuran core is known to be part of many fluorescent molecules. Synthetic modifications of this compound could lead to the development of novel fluorescent dyes or sensors for detecting specific ions or biomolecules.

The convergence of synthetic organic chemistry with materials science will be crucial in unlocking the full potential of this compound as a functional building block for the next generation of organic materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.